molecular formula C13H15ClNO5P B12895738 4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate CAS No. 32306-30-2

4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate

Cat. No.: B12895738
CAS No.: 32306-30-2
M. Wt: 331.69 g/mol
InChI Key: BBCWAAAUDNPDNG-UHFFFAOYSA-N
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Description

4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate is a chemical compound that belongs to the class of organophosphates It is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate typically involves the reaction of 4-chloro-5-phenyl-3-isoxazole with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the isoxazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by phosphorylating their active sites, leading to the disruption of normal cellular processes. The isoxazole ring plays a crucial role in binding to the target enzymes, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Isoxathion: Another organophosphate with a similar isoxazole ring structure.

    Hymexazol: A compound with a 3-hydroxy-5-methylisoxazole nucleus.

    3-Hydroxy-5-phenylisoxazole: A metabolite of isoxathion.

Uniqueness

4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties

Properties

32306-30-2

Molecular Formula

C13H15ClNO5P

Molecular Weight

331.69 g/mol

IUPAC Name

(4-chloro-5-phenyl-1,2-oxazol-3-yl) diethyl phosphate

InChI

InChI=1S/C13H15ClNO5P/c1-3-17-21(16,18-4-2)20-13-11(14)12(19-15-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

BBCWAAAUDNPDNG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=NOC(=C1Cl)C2=CC=CC=C2

Origin of Product

United States

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